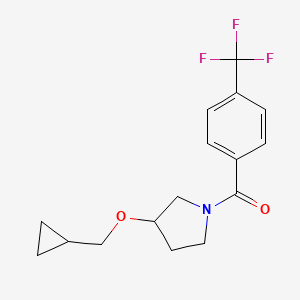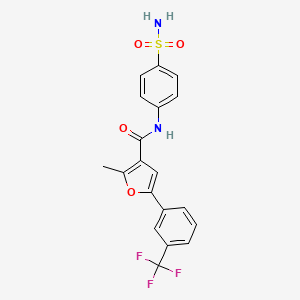
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a heterocyclic compound with a pyrrolidine ring as its core scaffold. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatility and potential for drug development. This saturated scaffold offers several advantages, including efficient exploration of pharmacophore space, stereochemistry contributions, and three-dimensional coverage due to its non-planarity (referred to as “pseudorotation”) .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research on compounds with similar structures includes the synthesis and spectroscopic characterization of complex molecules, leading to crystallographic studies. For example, the study of crystal and molecular structures through X-ray diffraction (XRD) provides insights into intermolecular interactions and the conformation of molecules. Such analysis is fundamental in understanding the physicochemical properties and potential applications of new compounds (Lakshminarayana et al., 2009).
Synthesis Methods
Research also encompasses the development of synthesis methods for pyrrolidine derivatives, offering routes to enantiomerically pure compounds. These methods include 1,3-dipolar cycloadditions, which are crucial for synthesizing complex molecules with varied configurations, potentially useful in creating pharmacologically active compounds (Oliveira Udry et al., 2014).
Biological Activities
Compounds structurally similar to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone" have been synthesized and evaluated for antimicrobial activities, demonstrating the potential for discovering new therapeutic agents. The antimicrobial activity is often assessed through the synthesis of novel derivatives, highlighting the importance of chemical modifications in enhancing biological efficacy (Kumar et al., 2012).
Density Functional Theory (DFT) Studies
DFT studies on similar compounds help in understanding the electronic structure, which is essential for predicting reactivity and properties. Research involving DFT calculations complements experimental studies by providing molecular insights that are not readily obtainable through laboratory methods (Huang et al., 2021).
Wirkmechanismus
Target of Action
Pyrrolidine, a five-membered ring with a nitrogen atom, is a common scaffold in medicinal chemistry and is present in many bioactive compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives have been shown to have diverse biological activities, which suggests they may have favorable ADME properties . .
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)13-5-3-12(4-6-13)15(21)20-8-7-14(9-20)22-10-11-1-2-11/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUXWNPBFXDENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)
![4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2700054.png)
![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)
![(Oxolan-2-ylmethyl)[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine](/img/structure/B2700058.png)

![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2700066.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine](/img/structure/B2700068.png)
![(Z)-2-Cyano-N-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2700070.png)

![2-chloro-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2700073.png)